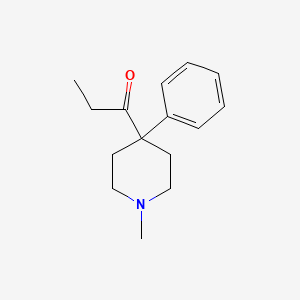![molecular formula C22H36N8 B1660414 3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile CAS No. 76261-54-6](/img/structure/B1660414.png)
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the larger family of tetraazacyclotetradecanes, which are characterized by their four nitrogen atoms within a 14-membered ring structure. These compounds are often used in coordination chemistry due to their strong binding affinity to various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile typically involves the cyclization of an acyclic tetraamine precursor. One common method includes the tetratosylation of an acyclic tetraamine to obtain a tetratoluenesulfonamide compound. This intermediate is then cyclized to form tetratosyl cyclam, which is subsequently detosylated to yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of molecules with electroactive cavities and as an antioxidant in rubber .
Wirkmechanismus
The mechanism of action of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming strong bonds that stabilize the complex. This property is particularly useful in applications such as catalysis, where the compound can act as a ligand to facilitate various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
3-[4,8,11-Tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile can be compared to other similar compounds such as:
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has methyl groups attached to the nitrogen atoms, which can influence its binding properties and reactivity.
Cyclam (1,4,8,11-Tetraazacyclotetradecane): The parent compound without the propanenitrile groups, commonly used in coordination chemistry.
The uniqueness of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrapropanenitrile lies in its specific functional groups, which can enhance its binding affinity and selectivity for certain metal ions, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
76261-54-6 |
|---|---|
Molekularformel |
C22H36N8 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
3-[4,8,11-tris(2-cyanoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile |
InChI |
InChI=1S/C22H36N8/c23-7-1-11-27-15-5-16-29(13-3-9-25)21-22-30(14-4-10-26)18-6-17-28(20-19-27)12-2-8-24/h1-6,11-22H2 |
InChI-Schlüssel |
QZNUDSSYXIZLKI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC#N)CCC#N)CCC#N)CCC#N |
Kanonische SMILES |
C1CN(CCN(CCCN(CCN(C1)CCC#N)CCC#N)CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B1660332.png)

![2-[Bis(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B1660334.png)










